![molecular formula C9H11BrO2 B046257 1-Bromo-4,5-dimethoxy-2-methylbenzene CAS No. 52806-46-9](/img/structure/B46257.png)
1-Bromo-4,5-dimethoxy-2-methylbenzene
Overview
Description
1-Bromo-4,5-dimethoxy-2-methylbenzene is a chemical compound with the CAS Number: 52806-46-9. It has a molecular weight of 231.09 . The compound is also known by its IUPAC name, 1-bromo-4,5-dimethoxy-2-methylbenzene .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4,5-dimethoxy-2-methylbenzene consists of a benzene ring substituted with a bromine atom, two methoxy groups, and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-4,5-dimethoxy-2-methylbenzene are not available, brominated aromatic compounds like this are often used in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
1-Bromo-4,5-dimethoxy-2-methylbenzene has a molecular weight of 231.09 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel bromophenol derivatives . The alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes produced new diaryl methanes .
Potential Therapeutic Applications
The studied compounds exhibited effective hCA isoenzyme and AChE enzyme inhibition effects . The results show that they can be used for the treatment of glaucoma, epilepsy, Parkinson’s as well as Alzheimer’s disease (AD) after some imperative pharmacological studies that would reveal their drug potential .
Synthesis of Benzo[b]furans
1-Bromo-2,4-dimethoxybenzene, a similar compound, was used in the synthesis of 2,3-disubstituted benzo[b]furans . It’s possible that 1-Bromo-4,5-dimethoxy-2-methylbenzene could have similar applications.
Synthesis of Dendrimers
1-Bromo-2,4-dimethoxybenzene was also used in the synthesis of dendrimer Si[CH2CH2Si(Me)2-2,4-(MeO)2-C6H3]4 . Again, it’s possible that 1-Bromo-4,5-dimethoxy-2-methylbenzene could be used in a similar way.
Safety and Hazards
Future Directions
1-Bromo-4,5-dimethoxy-2-methylbenzene has been identified as a key intermediate for preparing Coenzyme Qn family, which are known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems . This suggests potential future directions in the synthesis of Coenzyme Qn and related compounds .
Mechanism of Action
Target of Action
1-Bromo-4,5-dimethoxy-2-methylbenzene is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .
Mode of Action
In SM cross-coupling reactions, 1-Bromo-4,5-dimethoxy-2-methylbenzene interacts with its targets through a process called transmetalation . This process involves the transfer of the organoboron group from boron to palladium . The compound acts as a nucleophile, donating electrons to form a new bond with palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by 1-Bromo-4,5-dimethoxy-2-methylbenzene . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the formation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Result of Action
The primary result of the action of 1-Bromo-4,5-dimethoxy-2-methylbenzene is the formation of new carbon-carbon bonds through SM cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
1-bromo-4,5-dimethoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLMMRAXLYFCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545292 | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-dimethoxy-2-methylbenzene | |
CAS RN |
52806-46-9 | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52806-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4,5-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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